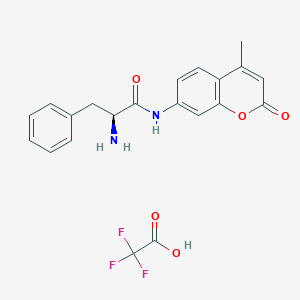

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

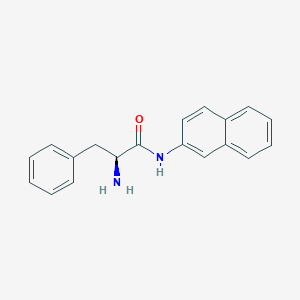

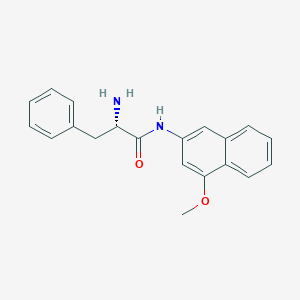

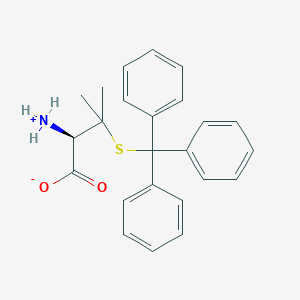

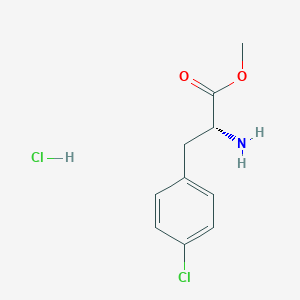

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is a water-soluble substituted phenylalanine derivative . It has a CAS Number of 108321-84-2 and a molecular weight of 435.38 . The IUPAC name is (S)-2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide, 2,2,2-trifluoroacetate salt .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/p-1/t16-;/m0./s1 .Scientific Research Applications

Based on the information gathered from various sources, here is a comprehensive analysis of the scientific research applications of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt, focusing on unique applications:

Fluorogenic Substrate for Phenylalanine Peptidase

This compound serves as a fluorogenic substrate for phenylalanine peptidase, which upon enzymatic cleavage, yields a blue fluorescent solution. This application is significant in biochemical assays that measure peptidase activity .

Differentiation of Bacteria

Although not directly related to L-Phenylalanine, its analog L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt is used to differentiate between gram-positive and gram-negative bacteria due to its function as a substrate for aminopeptidase . This suggests potential similar uses for L-Phenylalanine derivatives in microbiology.

Activation of Lymphocyte Progranzyme

The compound is utilized as a reactant or reagent for the activation of lymphocyte progranzyme by dipeptidyl peptidase I. This application is crucial in immunological research where understanding lymphocyte functions and responses is necessary .

Inhibition of Phosphatases

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt exhibits potent inhibitory activity against phosphatases. It has been shown to be effective in inhibiting erythrocyte and brain phosphatases, which play roles in various biochemical pathways .

L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt - GoldBio L-Phenylalanine 7-amido-4-methylcoumarin, trifluoroacetate salt - Santa Cruz Biotechnology L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt - Biosynth L-Phenylalanine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt - Biomart

Mechanism of Action

Target of Action

The primary target of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is phenylalanine peptidase . This enzyme plays a crucial role in the breakdown of proteins into their constituent amino acids, which are then used by the body for various functions.

Mode of Action

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt acts as a fluorogenic substrate for phenylalanine peptidase . When cleaved by the enzyme, it yields a blue fluorescent solution . This fluorescence can be used to monitor the activity of the enzyme, providing a useful tool for biochemical research.

Pharmacokinetics

As a water-soluble compound , it is likely to have good bioavailability

Result of Action

The cleavage of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt by phenylalanine peptidase results in the production of a blue fluorescent solution . This can be used to visually track the activity of the enzyme, aiding in the study of protein degradation and other related biochemical processes.

Action Environment

The action of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is influenced by various environmental factors. For instance, it should be stored at temperatures between 2 to 8°C to maintain its stability . Additionally, it should be protected from light to prevent photodegradation . The compound’s efficacy may also be influenced by the pH and ionic strength of the solution in which it is dissolved.

properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTCFDQXNADDLQ-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584965 |

Source

|

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate | |

CAS RN |

108321-84-2 |

Source

|

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.